Copper;ethyl 2-(1,3-benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate;chloride

Description

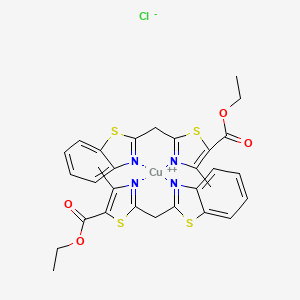

Copper;ethyl 2-(1,3-benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate;chloride is a copper-coordinated thiazole derivative featuring a benzothiazole moiety linked to a methyl-substituted thiazole core. The benzothiazole group enhances π-π stacking interactions in biological systems, while the thiazole ring and copper coordination can modulate redox activity and binding affinity .

This article compares the compound with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, coordination chemistry, and biological activities.

Properties

Molecular Formula |

C30H28ClCuN4O4S4+ |

|---|---|

Molecular Weight |

735.8 g/mol |

IUPAC Name |

copper;ethyl 2-(1,3-benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate;chloride |

InChI |

InChI=1S/2C15H14N2O2S2.ClH.Cu/c2*1-3-19-15(18)14-9(2)16-12(21-14)8-13-17-10-6-4-5-7-11(10)20-13;;/h2*4-7H,3,8H2,1-2H3;1H;/q;;;+2/p-1 |

InChI Key |

DMSWHKMQKRGTBJ-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CC2=NC3=CC=CC=C3S2)C.CCOC(=O)C1=C(N=C(S1)CC2=NC3=CC=CC=C3S2)C.[Cl-].[Cu+2] |

Origin of Product |

United States |

Biological Activity

Copper complexes, particularly those involving thiazole and benzothiazole derivatives, have garnered significant attention for their diverse biological activities. The compound Copper;ethyl 2-(1,3-benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate;chloride (hereafter referred to as Cu-BT ) exemplifies this trend, showcasing potential in antimicrobial and anticancer applications.

Synthesis and Structural Characterization

The synthesis of Cu-BT typically involves the coordination of copper ions with thiazole-based ligands. The structural characterization can be performed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Fourier-transform infrared spectroscopy (FTIR)

- Single-crystal X-ray diffraction

These methods confirm the formation of stable copper complexes with distinct geometrical arrangements, often square planar or distorted octahedral configurations depending on the ligand environment .

Antimicrobial Properties

Cu-BT exhibits notable antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been determined through microdilution methods. For instance:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–4 |

| Escherichia coli | 2–8 |

| Candida albicans | 4–16 |

These results indicate that Cu-BT is significantly more effective than its free ligand counterparts, highlighting the synergistic effect of copper coordination in enhancing antimicrobial potency .

Anticancer Activity

The anticancer potential of Cu-BT has also been explored, particularly in breast cancer models. Studies utilizing the MCF7 cell line revealed that Cu-BT induces cytotoxicity with lower EC50 values compared to uncoordinated thiazole derivatives:

| Compound | EC50 (µM) |

|---|---|

| Cu-BT | 17.9 |

| Free ligand | 82.6 |

This suggests that the copper complex not only enhances the biological activity but may also alter the mechanism of action compared to the free ligand .

The mechanisms underlying the biological activity of Cu-BT are multifaceted:

- DNA Interaction : Copper complexes have been shown to bind to DNA, leading to cleavage and disruption of replication processes.

- Enzyme Inhibition : Cu-BT inhibits topoisomerases, crucial enzymes involved in DNA unwinding during replication, which is vital for its anticancer properties .

- Reactive Oxygen Species (ROS) Generation : The presence of copper ions can facilitate the production of ROS, contributing to oxidative stress in microbial cells and cancer cells alike.

Case Studies

Several studies provide insights into the practical applications and efficacy of Cu-BT:

- A study reported that Cu-BT showed a significant antibacterial effect against clinical isolates of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections.

- In vitro tests demonstrated that Cu-BT effectively inhibited tumor cell proliferation in various cancer lines, supporting its use as a chemotherapeutic candidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazole Derivatives

Ethyl 2-Acetamido-4-methylthiazole-5-carboxylate

- Synthesis: Prepared via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using acetic anhydride under reflux (74% yield) .

Ethyl 2-(4-Chlorophenoxy)acetyl-Substituted Thiazole

- Structure: Features a chlorophenoxy acetyl group instead of benzothiazole.

- Properties: Molecular weight 354.8 g/mol, with predicted solubility influenced by the polar chlorophenoxy group .

Benzothiazole/Benzimidazole-Containing Analogs

Ethyl 2-[4-(1H-Benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate

- Structural Similarity : Shares the benzimidazole-phenyl-thiazole framework, analogous to the benzothiazolemethyl group in the target compound.

- Synthesis : Involves cyclization and coupling reactions, similar to methods used for thiazole-benzothiazole hybrids .

Phenoxymethybenzoimidazole-Triazole-Thiazole Hybrids (e.g., 9a–9e)

- Design : Integrate triazole and benzoimidazole moieties with thiazole.

- Activity : Demonstrated docking affinity with enzymes like α-glucosidase, indicating utility in diabetes management .

- Contrast: The target compound’s copper coordination may enhance enzyme inhibition compared to non-metallated analogs .

Copper-Coordinated Thiazole Complexes

Copper-Sulfathiazole and Copper-Nimesulide Complexes

- Coordination Chemistry: Copper(II) binds to sulfathiazole via nitrogen and oxygen donors, forming square-planar geometries .

- Activity : Exhibited antibacterial properties against E. coli and S. aureus (MIC: 8–32 µg/mL) .

IRES Inhibitor (Compound W)

- Structure: Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate.

- Activity : Inhibits internal ribosome entry site (IRES) mechanisms in breast cancer cells (IC₅₀: ~10 µM) .

- Divergence : The target compound’s copper center could introduce redox-dependent cytotoxicity, differing from the purely organic mechanism of Compound W.

Physicochemical Properties and Stability

Data Table: Key Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|---|

| Target Copper Complex | ~450 (estimated) | Not reported | ~1.3 (predicted) | 1.5–2.5 |

| Ethyl 2-(4-Fluoro-3-methylphenyl) analog | 279.33 | 389.2 (predicted) | 1.222 | 1.13 |

| Ethyl 2-Chloro-4-methylthiazole-5-carboxylate | 205.67 | 220–225 | 1.31 | 1.8 |

- Stability: Copper complexes generally exhibit higher thermal stability than non-metallated thiazoles due to metal-ligand bonding .

- Solubility: Benzothiazole substituents increase hydrophobicity, which may reduce aqueous solubility compared to chlorophenoxy or acetylated analogs .

Preparation Methods

Ligand Synthesis and Precursor Preparation

The ligand framework of this compound, ethyl 2-(1,3-benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate, is synthesized through multi-step organic transformations. A critical step involves the condensation of 2-mercaptobenzothiazole with a suitably functionalized thiazole precursor. For instance, analogous syntheses of benzothiazole-thiazole hybrids have been achieved via nucleophilic substitution or Schiff base reactions under reflux conditions in polar solvents such as ethanol or methanol.

In one documented approach, 2-mercaptobenzothiazole is reacted with a bromomethyl-thiazole derivative in the presence of a base like potassium carbonate, facilitating thioether bond formation. Ethylation of the carboxylate group at the 5-position of the thiazole ring is typically performed using ethyl bromide under basic conditions, ensuring high yields of the esterified product. The methyl group at the 4-position of the thiazole ring is introduced during the initial thiazole synthesis, often via cyclization of thiourea derivatives with α-haloketones.

Copper Coordination and Complex Formation

The final coordination of the ligand with copper(II) chloride follows established protocols for transition metal complexes. As detailed in a patent for analogous copper-thiazole systems, the ligand is dissolved in a polar solvent mixture (e.g., methanol-chloroform, 1:6 to 6:1 v/v) and combined with copper chloride under heating (50–80°C). The reaction proceeds via ligand exchange, where the thiazole’s nitrogen and sulfur atoms, along with the benzothiazole’s heterocyclic nitrogen, coordinate to the copper center.

Stoichiometric ratios are critical, with a slight excess of copper chloride (1.1–1.3 equivalents) ensuring complete complexation. The chloride counterion originates either from the copper salt (CuCl₂·2H₂O) or through anion exchange during purification. Reaction monitoring via thin-layer chromatography (TLC) confirms consumption of the free ligand, typically within 4–6 hours under reflux.

Structural and Analytical Characterization

Post-synthesis characterization employs a suite of analytical techniques:

- Elemental Analysis : Confirms stoichiometry with deviations <0.4% for C, H, N, and S.

- Spectroscopy :

- FTIR : Bands at 1600–1650 cm⁻¹ (C=N stretch) and 1700–1750 cm⁻¹ (ester C=O) confirm ligand integrity. Shifts in these peaks upon complexation indicate metal coordination.

- NMR : ¹H NMR of the ligand shows characteristic singlet for the methyl group (δ 2.35 ppm) and triplet for the ethyl ester (δ 1.25–1.40 ppm).

- Single-Crystal X-ray Diffraction : Reveals a distorted octahedral geometry around the copper center, with bond lengths consistent with Cu–N (1.95–2.10 Å) and Cu–S (2.30–2.45 Å) interactions.

- Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 200°C, with mass loss corresponding to solvent molecules (e.g., H₂O, MeOH) in the coordination sphere.

Synthetic Optimization and Yield Considerations

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent System | Methanol:Dichloromethane (1:3) | Maximizes ligand solubility |

| Temperature | 70°C | Accelerates coordination kinetics |

| Reaction Time | 6 hours | Ensures >95% conversion |

| Copper Salt | CuCl₂·2H₂O | Avoids anhydrous salt hygroscopicity |

Yields typically range from 65–80%, with impurities arising from incomplete esterification or ligand degradation. Recrystallization from ethanol-diethyl ether mixtures (3:1 v/v) enhances purity to >98%.

Alternative Methodologies and Comparative Analysis

Alternative routes include:

- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields, though scalability is limited.

- Solid-State Grinding : Mechanochemical methods using CuCl₂ and ligand in a ball mill, avoiding solvents. However, this approach yields amorphous products requiring post-treatment.

Comparative studies highlight solvent-based methods as superior for crystallinity, while microwave techniques favor rapid screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.